CH-0793076 TFA

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19,21-octaene-5,9-dione;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O4.C2HF3O2/c1-3-5-6-10-29-14-27-18-8-7-9-19-21(18)23(29)15-12-30-20(22(15)28-19)11-17-16(24(30)31)13-34-25(32)26(17,33)4-2;3-2(4,5)1(6)7/h7-9,11,14,33H,3-6,10,12-13H2,1-2H3;(H,6,7)/t26-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEHNJQEYNSTCD-SNYZSRNZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)C6(CC)O)C4=N3.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)[C@@]6(CC)O)C4=N3.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27F3N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CH-0793076 TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH-0793076 TFA is a potent, hexacyclic camptothecin analog that functions as a topoisomerase I inhibitor. As the active metabolite of the prodrug TP300, it exhibits significant antiproliferative activity against a range of cancer cell lines, including those expressing the breast cancer resistance protein (BCRP), a key mediator of multidrug resistance. This technical guide delineates the core mechanism of action of this compound, detailing its molecular target, the ensuing signaling pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects by targeting DNA topoisomerase I, a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription.[1][2][3][4] The catalytic cycle of topoisomerase I involves the cleavage of one DNA strand, allowing the DNA to unwind, followed by the religation of the strand.[5]

This compound, like other camptothecin analogs, stabilizes the covalent intermediate complex formed between topoisomerase I and DNA, known as the cleavable complex.[6][7] By binding to this complex, the compound prevents the religation of the single-strand break.[6][7] This trapping of the topoisomerase I-DNA complex leads to an accumulation of single-strand DNA breaks.

During the S-phase of the cell cycle, the collision of the advancing replication fork with these stabilized cleavable complexes converts the single-strand breaks into more cytotoxic double-strand DNA breaks.[6][7] The formation of these double-strand breaks triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound, highlighting its potency as a topoisomerase I inhibitor and its antiproliferative activity.

| Parameter | Value | Cell Line/System | Reference |

| Topoisomerase I Inhibition (IC50) | 2.3 µM | Purified human Topoisomerase I | [1][2][3][4] |

| Antiproliferative Activity (IC50) | 0.35 nM | PC-6/BCRP (BCRP-expressing) | [1][2] |

| Antiproliferative Activity (IC50) | 0.18 nM | PC-6/pRC (Parental) | [1][2] |

Signaling Pathway

The induction of double-strand DNA breaks by this compound activates the DNA Damage Response (DDR) pathway. This intricate signaling network aims to repair the damaged DNA, but if the damage is too severe, it initiates apoptosis.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 6. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 7. DNA Damage Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

CH-0793076 TFA: A Technical Guide to a Novel Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH-0793076 TFA is a potent, hexacyclic camptothecin analog that functions as a topoisomerase I inhibitor. It is the active metabolite of the water-soluble prodrug TP300. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways. A notable characteristic of this compound is its efficacy against cancer cells expressing the Breast Cancer Resistance Protein (BCRP), a multidrug resistance transporter that often confers resistance to other anticancer agents.

Mechanism of Action

As a camptothecin analog, this compound targets DNA topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription. The mechanism of inhibition involves the stabilization of the covalent complex between topoisomerase I and DNA, which is formed during the catalytic cycle of the enzyme.

Specifically, topoisomerase I relieves torsional stress in DNA by introducing a transient single-strand break, allowing the DNA to rotate, and then religating the break. This compound intercalates at the DNA-enzyme interface of this transient intermediate, known as the "cleavable complex." This binding prevents the religation of the single-strand break.

The accumulation of these stabilized cleavable complexes has significant cytotoxic consequences. During the S-phase of the cell cycle, the collision of the DNA replication machinery with these complexes leads to the formation of irreversible double-strand DNA breaks. These double-strand breaks trigger a cascade of cellular responses, including cell cycle arrest and, ultimately, apoptosis (programmed cell death).

Quantitative Data

The following tables summarize the key in vitro inhibitory and antiproliferative activities of this compound.

Table 1: Topoisomerase I Inhibitory Activity

| Compound | Target | IC50 (μM) |

| This compound | DNA Topoisomerase I | 2.3[1][2] |

Table 2: In Vitro Antiproliferative Activity

| Cell Line | Description | IC50 (nM) |

| PC-6/pRC | Parental cell line | 0.18[1][2] |

| PC-6/BCRP | BCRP-expressing cell line | 0.35[1][2] |

Experimental Protocols

Topoisomerase I Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase I.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)

-

This compound dissolved in DMSO

-

Nuclease-free water

-

STEB (Stop Buffer): 40% Sucrose, 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue

-

Chloroform/isoamyl alcohol (24:1)

-

1% Agarose gel in TAE buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel documentation system

Protocol:

-

Prepare a reaction mixture containing the 10x Assay Buffer, supercoiled pBR322 DNA, and nuclease-free water.

-

Aliquot the reaction mixture into individual tubes.

-

Add serial dilutions of this compound (or DMSO as a vehicle control) to the respective tubes. A positive control inhibitor (e.g., camptothecin) should also be included.

-

Initiate the reaction by adding a pre-determined amount of human topoisomerase I to each tube, except for the negative control (no enzyme).

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding STEB buffer followed by chloroform/isoamyl alcohol.

-

Vortex briefly and centrifuge to separate the aqueous and organic phases.

-

Load the aqueous (upper) phase onto a 1% agarose gel.

-

Perform gel electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with a DNA stain, and visualize the DNA bands using a UV transilluminator.

-

The inhibition of topoisomerase I activity is determined by the persistence of the supercoiled DNA band in the presence of the inhibitor. The IC50 value is calculated as the concentration of this compound that results in 50% inhibition of the DNA relaxation.

Antiproliferative (Cell Viability) Assay

This assay determines the concentration of a compound that inhibits the proliferation of a cell line by 50% (IC50). The following is a general protocol using a tetrazolium-based (e.g., MTS or MTT) assay.

Materials:

-

PC-6/pRC and PC-6/BCRP cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)

-

96-well cell culture plates

-

This compound dissolved in DMSO

-

MTS or MTT reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Protocol:

-

Seed the PC-6/pRC and PC-6/BCRP cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubate the plates for a specified period (e.g., 6 days at 37°C in a humidified 5% CO2 atmosphere).[1][2]

-

At the end of the incubation period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate for a further 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Visualizations

The following diagrams illustrate the mechanism of action of this compound and the subsequent cellular signaling pathways leading to apoptosis.

Caption: Mechanism of this compound as a Topoisomerase I inhibitor.

Caption: DNA damage response and apoptotic signaling pathway.

Caption: Workflow for determining the antiproliferative IC50.

References

In Vitro Antiproliferative Activity of CH-0793076 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiproliferative activity of CH-0793076 TFA, a potent topoisomerase I inhibitor. This document outlines the compound's mechanism of action, summarizes its activity in various cell lines, provides detailed experimental protocols for assessing its efficacy, and includes visualizations of key pathways and workflows.

Core Concepts: Mechanism of Action

This compound is a hexacyclic camptothecin analog and the active major metabolite of TP300.[1][2] Its primary mechanism of action is the inhibition of DNA topoisomerase I, an essential enzyme involved in DNA replication and transcription. By binding to the topoisomerase I-DNA complex, this compound prevents the re-ligation of the single-strand breaks created by the enzyme. This stabilization of the "cleavable complex" leads to the accumulation of DNA damage, ultimately triggering cell cycle arrest and apoptosis. The compound has demonstrated efficacy in cells expressing the breast cancer resistance protein (BCRP), a known drug efflux pump that can confer resistance to other anticancer agents.[1][2]

Signaling Pathway: Topoisomerase I Inhibition

Caption: Mechanism of Topoisomerase I inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound.

| Target Enzyme | IC50 (μM) |

| DNA Topoisomerase I | 2.3 |

Table 1: Inhibitory concentration of this compound against its molecular target.[1][2][3]

| Cell Line | Description | Incubation Time | IC50 (nM) |

| PC-6/BCRP | PC-6 cells expressing BCRP | 6 days | 0.35 |

| PC-6/pRC | Parental PC-6 cells (control) | 6 days | 0.18 |

Table 2: Antiproliferative activity of this compound in different cell lines.[1][2]

Experimental Protocols

This section provides a detailed methodology for determining the in vitro antiproliferative activity of this compound using a standard colorimetric assay, such as the MTT assay.

Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cancer cell lines of interest (e.g., PC-6)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Experimental Workflow: Antiproliferation Assay

Caption: General workflow for an in vitro antiproliferation assay.

Step-by-Step Procedure

-

Cell Seeding:

-

Harvest cells in the logarithmic growth phase using trypsin-EDTA.

-

Perform a cell count and dilute the cell suspension to the desired concentration in a complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined for each cell line.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in a complete culture medium to obtain a range of desired concentrations.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells in triplicate. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

-

-

Incubation:

-

Incubate the plate for the desired period (e.g., 6 days as cited in the data).

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well.

-

Mix gently on an orbital shaker to ensure complete solubilization of the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Read the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve with the drug concentration on the x-axis and the percentage of cell viability on the y-axis.

-

Determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%, from the dose-response curve using non-linear regression analysis.

-

References

CH-0793076 TFA: A Technical Guide for Researchers Targeting BCRP-Expressing Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of CH-0793076 TFA, a potent hexacyclic camptothecin analog, for the treatment of cancers overexpressing the Breast Cancer Resistance Protein (BCRP). This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Core Compound Information

CH-0793076 is the active metabolite of the water-soluble prodrug TP300. As a topoisomerase I inhibitor, it exhibits significant efficacy against cancer cells that have developed multidrug resistance through the overexpression of BCRP (ABCG2), a key ATP-binding cassette (ABC) transporter.

Quantitative Data Summary

The following tables summarize the currently available quantitative data for this compound, providing a clear comparison of its activity in different experimental settings.

| Target Enzyme | IC50 |

| DNA Topoisomerase I | 2.3 µM |

Table 1: In Vitro Enzymatic Inhibition. The half-maximal inhibitory concentration (IC50) of this compound against its primary molecular target.

| Cell Line | Description | IC50 |

| PC-6/BCRP | BCRP-overexpressing human small cell lung cancer | 0.35 nM |

| PC-6/pRC | Parental control human small cell lung cancer | 0.18 nM |

Table 2: In Vitro Antiproliferative Activity. The IC50 values of this compound against a BCRP-overexpressing cancer cell line and its parental control after 6 days of incubation at 37°C.[1]

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effect primarily through the inhibition of DNA topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, this compound leads to the accumulation of DNA single-strand breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.

A key feature of this compound is its effectiveness against cancer cells overexpressing BCRP. BCRP is an efflux pump that actively transports a wide range of chemotherapeutic agents out of the cell, conferring multidrug resistance. The efficacy of this compound in BCRP-expressing cells suggests that it may either not be a substrate for BCRP or that it may inhibit BCRP function.

The expression and activity of BCRP are regulated by several signaling pathways, most notably the PI3K/Akt and MAPK/ERK pathways. These pathways can be constitutively active in cancer cells, promoting cell survival, proliferation, and drug resistance, in part by upregulating BCRP expression and function.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Cell Culture and Maintenance of BCRP-Expressing Cell Lines

Objective: To culture and maintain parental (e.g., PC-6/pRC) and BCRP-overexpressing (e.g., PC-6/BCRP) cancer cell lines.

Materials:

-

PC-6/pRC and PC-6/BCRP human small cell lung cancer cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (Geneticin)

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

For the PC-6/BCRP cell line, maintain selection pressure by adding an appropriate concentration of G418 to the culture medium.

-

Passage cells every 2-3 days or when they reach 80-90% confluency.

-

To passage, wash cells with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks.

References

The Metabolic Journey of TP300: A Technical Guide to the Formation of CH-0793076

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP300 is a novel, water-soluble prodrug developed to improve the therapeutic window of potent topoisomerase I inhibitors. Its metabolic conversion to the active therapeutic agent, CH-0793076 (also known as TP3076), is a critical step in its mechanism of action. This technical guide provides an in-depth overview of the metabolism of TP300 to CH-0793076 and its subsequent biotransformation. The information presented herein is intended to support researchers and drug development professionals in understanding the pharmacokinetic profile of this compound. CH-0793076 is often formulated as a trifluoroacetic acid (TFA) salt, designated as CH-0793076 TFA, to enhance its pharmaceutical properties; the TFA moiety is not a metabolite of TP300.

Metabolic Pathway of TP300

The metabolism of TP300 proceeds through a well-defined, two-step process. Initially, the prodrug undergoes a non-enzymatic conversion to its active form, which is then subject to enzymatic metabolism.

Step 1: Non-Enzymatic Conversion of TP300 to CH-0793076 (TP3076)

TP300 is designed as a prodrug that spontaneously converts to the active compound CH-0793076 under physiological conditions. This conversion is a chemical hydrolysis reaction and does not require enzymatic activity. This design feature ensures the rapid and efficient generation of the active drug molecule following administration.

Step 2: Enzymatic Metabolism of CH-0793076 (TP3076) to TP3011

The active metabolite, CH-0793076, is further metabolized to TP3011. This biotransformation is catalyzed by the cytosolic enzyme Aldehyde Oxidase 1 (AOX1). AOX1 is a key enzyme in the metabolism of various xenobiotics, particularly those containing heterocyclic ring systems.

Below is a diagram illustrating the metabolic cascade of TP300.

Quantitative Data on TP3076 Metabolism

A comprehensive search of the scientific literature did not yield specific quantitative data for the in vitro metabolic stability (e.g., half-life, intrinsic clearance) of TP3076 in human or preclinical species' liver microsomes or hepatocytes. Similarly, specific enzyme kinetic parameters (Km, Vmax) for the metabolism of TP3076 by aldehyde oxidase 1 are not publicly available at this time. The following table summarizes the qualitative metabolic information that has been identified.

| Compound | Metabolic Transition | Enzyme(s) Involved | Notes |

| TP300 | TP300 → CH-0793076 (TP3076) | Non-enzymatic | Prodrug conversion to the active form. |

| CH-0793076 (TP3076) | CH-0793076 → TP3011 | Aldehyde Oxidase 1 (AOX1) | Metabolism of the active form. |

Experimental Protocols

Detailed experimental protocols for the study of TP300 and CH-0793076 metabolism are not available in the public domain. However, based on standard practices for this class of compounds, the following methodologies would be appropriate for investigating their metabolic fate.

In Vitro Metabolic Stability Assessment in Liver Microsomes

This assay is designed to determine the rate of disappearance of a test compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s and, when using the S9 fraction, cytosolic enzymes such as aldehyde oxidase.

1. Incubation:

- Test System: Pooled human, rat, mouse, dog, or monkey liver microsomes or S9 fractions.

- Test Compound Concentration: Typically 1 µM.

- Protein Concentration: 0.5 - 1.0 mg/mL.

- Cofactors: NADPH regenerating system for cytochrome P450-mediated metabolism. For AOX1-mediated metabolism in S9 fractions, no additional cofactor is typically required.

- Incubation Conditions: 37°C in a shaking water bath.

- Time Points: 0, 5, 15, 30, 45, and 60 minutes.

2. Sample Processing:

- Reactions are terminated at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

- Samples are centrifuged to precipitate proteins.

- The supernatant is collected for analysis.

3. Bioanalysis:

- Quantification of the remaining parent compound is performed using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

4. Data Analysis:

- The natural logarithm of the percentage of the parent compound remaining is plotted against time.

- The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2).

- The intrinsic clearance (CLint) is calculated from the half-life.

Enzyme Kinetic Studies with Recombinant Aldehyde Oxidase 1

To determine the kinetic parameters for the metabolism of CH-0793076 by AOX1, experiments using recombinant human AOX1 would be conducted.

1. Incubation:

- Enzyme: Recombinant human AOX1.

- Substrate Concentrations: A range of concentrations of CH-0793076, typically spanning from 0.1 to 10 times the expected Km.

- Enzyme Concentration: A fixed, optimized concentration of recombinant AOX1.

- Incubation Conditions: 37°C for a predetermined time within the linear range of metabolite formation.

2. Sample Processing and Bioanalysis:

- Similar to the metabolic stability assay, reactions are terminated, and the formation of the metabolite (TP3011) is quantified by LC-MS/MS.

3. Data Analysis:

- The rate of metabolite formation is plotted against the substrate concentration.

- The Michaelis-Menten equation is fitted to the data to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).

Below is a generalized workflow for a typical in vitro metabolism study.

An In-depth Technical Guide to CH-0793076 TFA: A Novel Hexacyclic Camptothecin Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH-0793076, a potent hexacyclic camptothecin analog, is a topoisomerase I inhibitor and the active metabolite of the prodrug TP300. It demonstrates significant antiproliferative activity, particularly against cell lines expressing breast cancer resistance protein (BCRP), a key factor in multidrug resistance. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of CH-0793076 TFA, including detailed experimental protocols and a visualization of its mechanism of action.

Chemical Structure and Physicochemical Properties

CH-0793076 is a complex heterocyclic molecule based on the camptothecin scaffold. The trifluoroacetic acid (TFA) salt form is commonly used in research settings.

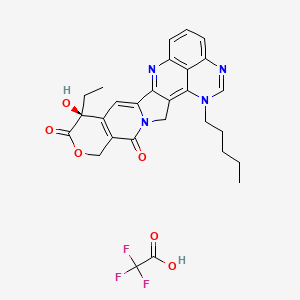

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.[1]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C28H27F3N4O6 | [1] |

| Molecular Weight | 572.5 g/mol | [1] |

| CAS Number | 2740278-76-4 | [2] |

| Appearance | Brown to orange solid powder | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 11 | [2] |

| Rotatable Bond Count | 5 | [2] |

| Complexity | 1070 | [2] |

| Defined Atom Stereocenter Count | 1 | [2] |

| Solubility (in vitro) | DMSO: 30 mg/mL (52.40 mM) | [2] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |

Mechanism of Action: Topoisomerase I Inhibition

CH-0793076 exerts its cytotoxic effects by inhibiting DNA topoisomerase I.[3] Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. Camptothecin and its analogs bind to the covalent complex formed between topoisomerase I and DNA, stabilizing this intermediate. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a double-strand break, triggering cell cycle arrest and ultimately apoptosis.

Signaling Pathway of Topoisomerase I Inhibition

Caption: Mechanism of action of CH-0793076 as a topoisomerase I inhibitor.

Biological Activity

CH-0793076 is a potent inhibitor of DNA topoisomerase I with an IC50 of 2.3 μM.[3] It exhibits significant antiproliferative activity against various cancer cell lines. Notably, it is effective against cells that express the breast cancer resistance protein (BCRP), a transporter that can confer resistance to other anticancer drugs.[3]

Antiproliferative Activity:

| Cell Line | Treatment Duration | IC50 (nM) | Reference |

| PC-6/BCRP | 6 days at 37°C | 0.35 | [2] |

| PC-6/pRC | 6 days at 37°C | 0.18 | [2] |

Experimental Protocols

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This in vitro assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase I.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

5x Assay Buffer

-

This compound

-

Nuclease-free water

-

10% SDS

-

Proteinase K

-

6x DNA loading dye

-

1% Agarose gel

-

Ethidium bromide or other DNA stain

-

TAE or TBE buffer

Experimental Workflow:

Caption: General workflow for a topoisomerase I DNA relaxation assay.

Procedure:

-

Prepare reaction mixtures containing supercoiled DNA, 5x assay buffer, and varying concentrations of this compound in nuclease-free water. Include a no-drug control and a no-enzyme control.

-

Initiate the reaction by adding human topoisomerase I to each reaction tube, except for the no-enzyme control.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding 10% SDS and proteinase K, followed by a short incubation.

-

Add 6x DNA loading dye to each reaction.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis until the DNA bands are well-resolved.

-

Stain the gel with ethidium bromide and visualize the DNA bands using a UV transilluminator.

-

Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band compared to the relaxed DNA band in the no-drug control.

Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., PC-6/BCRP, PC-6/pRC)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound and incubate for the desired period (e.g., 72 hours).[4]

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Synthesis

Conclusion

This compound is a promising topoisomerase I inhibitor with potent antiproliferative activity, particularly against drug-resistant cancer cell lines. Its distinct chemical structure and mechanism of action make it a valuable tool for cancer research and a potential candidate for further drug development. The experimental protocols provided in this guide offer a framework for the in vitro evaluation of CH-0793076 and similar compounds. Further investigation into its in vivo efficacy and safety profile is warranted.

References

An In-depth Technical Guide to CH-0793076 TFA and Other Camptothecin Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and comparison of CH-0793076 TFA, a novel hexacyclic camptothecin analog, with other prominent camptothecin derivatives used in oncology. This document delves into their mechanisms of action, comparative cytotoxicity, pharmacokinetic profiles, and toxicological aspects, presenting quantitative data in structured tables and illustrating key pathways and experimental workflows with detailed diagrams.

Introduction to Camptothecins and Topoisomerase I Inhibition

Camptothecins are a class of quinoline-based alkaloids that exhibit potent anticancer activity by targeting DNA topoisomerase I (Top1). Top1 plays a crucial role in relieving torsional stress during DNA replication and transcription by inducing transient single-strand breaks. Camptothecin and its analogs stabilize the covalent complex formed between Top1 and DNA, which prevents the re-ligation of the DNA strand. This stabilization leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis in rapidly dividing cancer cells.

While the parent compound, camptothecin, showed significant antitumor activity, its clinical development was hindered by poor water solubility and unacceptable toxicity. This led to the development of numerous semi-synthetic and synthetic analogs with improved pharmacological properties. This guide focuses on this compound and compares it with established and other investigational camptothecin derivatives.

Comparative Cytotoxicity of Camptothecin Analogs

The in vitro potency of camptothecin analogs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The following table summarizes the available IC50 data for this compound and other selected camptothecin analogs.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| This compound | PC-6/pRC | Pancreatic Carcinoma | 0.18 | [1][2] |

| PC-6/BCRP | Pancreatic Carcinoma (BCRP overexpressing) | 0.35 | [1][2] | |

| Topotecan | HT-29 | Colon Carcinoma | 33 | [3] |

| A2780 | Ovarian Carcinoma | 3.6 | [4] | |

| IGROV-1 | Ovarian Carcinoma | 2.5 | [4] | |

| OVCAR-3 | Ovarian Carcinoma | 4.2 | [4] | |

| SK-OV-3 | Ovarian Carcinoma | 5.1 | [4] | |

| WiDr | Colon Carcinoma | 3.2 | [4] | |

| HT-29 | Colon Carcinoma | 4.0 | [4] | |

| SW620 | Colon Carcinoma | 3.8 | [4] | |

| Irinotecan | HT-29 | Colon Carcinoma | >100 | [3] |

| PSN-1 | Pancreatic Carcinoma | 19200 | [5] | |

| SN-38 (active metabolite of Irinotecan) | HT-29 | Colon Carcinoma | 8.8 | [3] |

| A2780 | Ovarian Carcinoma | 1.1 | [4] | |

| IGROV-1 | Ovarian Carcinoma | 0.8 | [4] | |

| OVCAR-3 | Ovarian Carcinoma | 1.3 | [4] | |

| SK-OV-3 | Ovarian Carcinoma | 1.6 | [4] | |

| WiDr | Colon Carcinoma | 1.0 | [4] | |

| HT-29 | Colon Carcinoma | 1.2 | [4] | |

| SW620 | Colon Carcinoma | 1.2 | [4] | |

| Belotecan | KATO III | Stomach Cancer | 160 (ng/mL) | [6] |

| HT-29 | Colon Cancer | 10.9 (ng/mL) | [6] | |

| A549 | Lung Cancer | 9 (ng/mL) | [6] | |

| MDA-MB-231 | Breast Cancer | 345 (ng/mL) | [6] | |

| SKOV3 | Ovarian Cancer | 31 (ng/mL) | [6] | |

| Caski | Cervical Cancer | 30 (ng/mL) | [7] | |

| HeLa | Cervical Cancer | 150 (ng/mL) | [7] | |

| SiHa | Cervical Cancer | 150 (ng/mL) | [7] | |

| U87 MG | Glioma | 84.66 | [8] | |

| U343 MG | Glioma | 29.13 | [8] | |

| U251 MG | Glioma | 14.57 | [8] | |

| LN229 | Glioma | 9.07 | [8] | |

| Exatecan | MOLT-4 | Leukemia | - | [3][9] |

| CCRF-CEM | Leukemia | - | [3][9] | |

| DMS114 | Small Cell Lung Cancer | - | [3][9] | |

| DU145 | Prostate Cancer | - | [3][9] | |

| Karenitecin | COLO205 | Colon Cancer | 2.4 | [10] |

| COLO320 | Colon Cancer | 1.5 | [10] | |

| LS174T | Colon Cancer | 1.6 | [10] | |

| SW1398 | Colon Cancer | 2.9 | [10] | |

| WiDr | Colon Cancer | 3.2 | [10] | |

| A253 | Head and Neck Cancer | 70 | [10] | |

| Gimatecan | HT1376 | Bladder Cancer | 2.8 (ng/mL) | [11] |

| MCR | Bladder Cancer | 5.0 (ng/mL) | [11] | |

| HCC cell lines | Hepatocellular Carcinoma | 12.1 - 1085.0 | [12] |

Note: IC50 values can vary depending on the assay conditions and cell lines used. Direct comparison should be made with caution when data is from different sources.

Mechanism of Action: Signaling Pathway

The primary mechanism of action for all camptothecin analogs is the inhibition of Topoisomerase I. The following diagram illustrates the key steps in this process.

Caption: Mechanism of Topoisomerase I Inhibition by Camptothecins.

Pharmacokinetic Profiles

The pharmacokinetic properties of camptothecin analogs are crucial for their clinical efficacy and toxicity. The following table summarizes key pharmacokinetic parameters for selected analogs.

| Compound | Parameter | Value | Species/Study Population | Reference |

| CH-0793076 (TP3076) | Tmax | 1 hour (end of infusion) | Human (Phase I) | [13] |

| Dose Proportionality | AUC and Cmax proportional from 1-10 mg/m² | Human (Phase I) | [13] | |

| Topotecan | Terminal Half-life (t½β) | 2 to 3 hours | Human | [14] |

| Clearance | 30 L/h/m² | Human | [15] | |

| Volume of Distribution (Vdss) | 75 L/m² | Human | [15] | |

| Protein Binding | ~35% | Human | [14] | |

| Oral Bioavailability | ~35% | Human | [15] | |

| Irinotecan | Terminal Half-life | 5 to 27 hours | Human | [6] |

| Clearance | 8 to 21 L/h/m² | Human | [6] | |

| Volume of Distribution (Vdss) | 136 to 255 L/m² | Human | [6] | |

| Protein Binding | ~65% | Human | [6] | |

| SN-38 | Protein Binding | ~95% | Human | [16] |

Toxicity Profiles

The clinical utility of camptothecin analogs is often limited by their toxicity, primarily myelosuppression and gastrointestinal side effects.

| Compound | Dose-Limiting Toxicities (DLTs) | Common Adverse Effects (Grade 3/4) | Reference |

| TP300 (prodrug of CH-0793076) | Thrombocytopenia, Febrile neutropenia | Thrombocytopenia, Neutropenia | [13] |

| Topotecan | Myelosuppression | Neutropenia, Thrombocytopenia, Anemia, Fatigue, Nausea, Vomiting, Diarrhea, Alopecia | [14][17] |

| Irinotecan | Diarrhea, Neutropenia | Diarrhea (early and late onset), Neutropenia, Nausea, Vomiting, Fatigue, Alopecia | [2][18][19] |

Experimental Protocols

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM Spermidine, 50% glycerol)

-

Test compounds (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

1% Agarose gel in TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add:

-

2 µL 10x Topoisomerase I Assay Buffer

-

x µL test compound (at various concentrations)

-

x µL sterile deionized water to bring the volume to 19 µL

-

-

Add 1 µL of human Topoisomerase I to each tube (the amount of enzyme should be pre-determined to achieve complete relaxation of the DNA substrate under control conditions).

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of 5x Stop Buffer/Gel Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis until the supercoiled and relaxed DNA bands are adequately separated.

-

Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes.

-

Destain the gel in distilled water for 10-20 minutes.

-

Visualize the DNA bands under a UV transilluminator and capture an image. The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band.

Caption: Workflow for Topoisomerase I DNA Relaxation Assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

Test compounds (e.g., this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion

This compound is a potent novel camptothecin analog that demonstrates significant in vitro activity, particularly against cell lines overexpressing the BCRP drug efflux pump. Its high potency, as indicated by low nanomolar IC50 values, positions it as a promising candidate for further preclinical and clinical development. This guide has provided a comparative framework for evaluating this compound alongside other key camptothecin analogs. Further studies are warranted to fully elucidate its pharmacokinetic and toxicological profile and to establish its clinical efficacy and safety. The provided experimental protocols and diagrams serve as a resource for researchers in the design and execution of studies aimed at characterizing this and other novel anticancer agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (TP3076 TFA) | Topoisomerase | 2740278-76-4 | Invivochem [invivochem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CKD-602, a camptothecin derivative, inhibits proliferation and induces apoptosis in glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. In Vitro and In Vivo Anticancer Activity of Gimatecan against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phase I study of TP300 in patients with advanced solid tumors with pharmacokinetic, pharmacogenetic and pharmacodynamic analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exatecan (DX 8951) | DNA topoisomerase I inhibitor | CAS 171335-80-1 | Buy Exatecan (DX8951) from Supplier InvivoChem [invivochem.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. selleckchem.com [selleckchem.com]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to Early-Stage Research on CH-0793076 TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH-0793076 TFA is a potent, hexacyclic camptothecin analog that functions as a DNA topoisomerase I inhibitor. It is the active metabolite of the water-soluble prodrug TP300, which was designed for enhanced pharmacokinetic properties and non-enzymatic, pH-dependent conversion to the active form. Early-stage research has demonstrated significant in vitro and in vivo anti-tumor activity, particularly in cell lines expressing the breast cancer resistance protein (BCRP), a common mechanism of drug resistance. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols.

Introduction

Camptothecins are a class of anticancer agents that target DNA topoisomerase I, an essential enzyme involved in DNA replication and transcription. CH-0793076, also referred to as TP3076, is a novel hexacyclic derivative of camptothecin. It is the active form of the investigational drug TP300. TP300 is a water-soluble prodrug designed to overcome the poor solubility of many camptothecin analogs and to provide a more predictable pharmacokinetic profile by converting to its active, lipophilic form, CH-0793076, at physiological pH. This non-enzymatic conversion is intended to reduce the inter-patient variability often seen with enzyme-activated prodrugs.

Preclinical studies have highlighted the potent topoisomerase I inhibitory and antiproliferative activities of CH-0793076. A notable feature is its efficacy against cancer cells that overexpress the breast cancer resistance protein (BCRP), a drug efflux pump that contributes to resistance to other camptothecin analogs like SN-38.

Mechanism of Action

The primary mechanism of action of CH-0793076 is the inhibition of DNA topoisomerase I. This enzyme relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. CH-0793076 stabilizes the covalent complex between topoisomerase I and DNA, preventing the religation of the DNA strand. When a replication fork collides with this stabilized complex, it leads to the formation of a permanent and lethal double-strand break, which subsequently triggers apoptotic cell death.

dot

Caption: Mechanism of action of this compound.

Quantitative Biological Data

The following tables summarize the key in vitro activity data for this compound from early-stage research.

| Target | Assay | IC50 | Reference |

| DNA Topoisomerase I | Enzyme Inhibition | 2.3 µM | [1] |

| Cell Line | Description | Assay Duration | IC50 | Reference |

| PC-6/BCRP | BCRP-expressing | 6 days | 0.35 nM | [1] |

| PC-6/pRC | Parental | 6 days | 0.18 nM | [1] |

Experimental Protocols

The following are detailed, representative protocols for the key assays used to characterize the activity of this compound.

Topoisomerase I Relaxation Assay

This assay measures the inhibition of topoisomerase I-mediated relaxation of supercoiled plasmid DNA.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)

-

This compound stock solution in DMSO

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

1x TAE Buffer

-

DNA stain (e.g., ethidium bromide)

-

Nuclease-free water

Procedure:

-

Prepare a 1% agarose gel in 1x TAE buffer.

-

On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction:

-

2 µL 10x Topoisomerase I Assay Buffer

-

0.5 µg supercoiled plasmid DNA

-

1 µL of diluted this compound (or DMSO for control)

-

Nuclease-free water to a volume of 19 µL

-

-

Add 1 µL of human topoisomerase I (a pre-determined amount sufficient to fully relax the DNA).

-

Gently mix and incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye.

-

Load the samples onto the agarose gel.

-

Perform electrophoresis at a constant voltage until the dye front has migrated sufficiently.

-

Stain the gel with a DNA stain and visualize under UV light.

-

Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition.

dot

Caption: Workflow for the Topoisomerase I Relaxation Assay.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

PC-6/BCRP and PC-6/pRC cell lines

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for the desired period (e.g., 6 days).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Downstream Signaling Pathway

Inhibition of topoisomerase I by CH-0793076 leads to DNA double-strand breaks, which activate DNA damage response pathways. This typically involves the activation of kinases such as ATM and ATR, leading to the phosphorylation of histone H2AX (γH2AX) and the activation of p53. Activated p53 can induce cell cycle arrest, allowing for DNA repair, or if the damage is too severe, initiate apoptosis through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.

dotdot digraph "Downstream_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

"CH_0793076" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Topo_I_Inhibition" [label="Topoisomerase I Inhibition"]; "DSB" [label="DNA Double-Strand Breaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DDR" [label="DNA Damage Response\n(ATM/ATR activation)"]; "p53_Activation" [label="p53 Activation"]; "Cell_Cycle_Arrest" [label="Cell Cycle Arrest", fillcolor="#FBBC05", fontcolor="#202124"]; "Apoptosis" [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

"CH_0793076" -> "Topo_I_Inhibition"; "Topo_I_Inhibition" -> "DSB"; "DSB" -> "DDR"; "DDR" -> "p53_Activation"; "p53_Activation" -> "Cell_Cycle_Arrest"; "p53_Activation" -> "Apoptosis"; }

References

An In-Depth Technical Guide to CH-0793076 TFA in DNA Damage and Repair Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH-0793076 TFA, also known as TP3076 TFA, is a potent, hexacyclic camptothecin analog that functions as a topoisomerase I inhibitor. It is the active metabolite of the water-soluble prodrug TP300. By targeting topoisomerase I, an enzyme critical for relieving torsional stress in DNA during replication and transcription, this compound induces cytotoxic DNA lesions, making it a compound of significant interest in cancer research and drug development. This technical guide provides a comprehensive overview of this compound's role in DNA damage and repair studies, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action: Inducing DNA Damage

This compound exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA, known as the cleavage complex. This stabilization prevents the re-ligation of the single-strand break (SSB) created by the enzyme. When a replication fork encounters this stabilized cleavage complex, the SSB is converted into a more lethal double-strand break (DSB). The accumulation of these DSBs triggers a cellular DNA damage response (DDR), leading to cell cycle arrest and, ultimately, apoptosis.

Quantitative Data

The following tables summarize the key quantitative data available for this compound, providing insights into its potency and cellular activity.

| Parameter | Value | Cell Lines | Reference |

| Topoisomerase I Inhibition (IC50) | 2.3 µM | N/A (Enzymatic Assay) | [1] |

| Antiproliferative Activity (IC50) | 0.35 nM | PC-6/BCRP | [1] |

| 0.18 nM | PC-6/pRC | [1] |

Table 1: In Vitro Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound for topoisomerase I and its antiproliferative activity in specific cancer cell lines.

Signaling Pathways

The DNA damage induced by this compound activates a complex network of signaling pathways as part of the DNA Damage Response (DDR). The primary pathways involved are the Single-Strand Break Repair (SSBR) and Homologous Recombination (HR) pathways.

Caption: DNA damage response pathway induced by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound. While specific protocols for this compound are not extensively published, the following are representative methods for topoisomerase I inhibitors.

Topoisomerase I DNA Relaxation Assay

This assay determines the inhibitory effect of a compound on the enzymatic activity of topoisomerase I.

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT)

-

This compound dissolved in DMSO

-

Sterile, nuclease-free water

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

6x DNA loading dye

Procedure:

-

Prepare a reaction mixture containing 1x Topoisomerase I Assay Buffer, 200-500 ng of supercoiled plasmid DNA, and varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., camptothecin).

-

Initiate the reaction by adding 1-2 units of human Topoisomerase I to each reaction tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 6x DNA loading dye containing SDS to a final concentration of 0.5-1%.

-

Load the samples onto a 1% agarose gel in 1x TAE buffer.

-

Perform electrophoresis at a constant voltage until the DNA bands are well-separated.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analyze the results: Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the no-inhibitor control.

Caption: Workflow for a Topoisomerase I DNA Relaxation Assay.

Cell Proliferation Assay (MTS/MTT Assay)

This assay measures the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., PC-6)

-

Complete cell culture medium

-

96-well plates

-

This compound dissolved in DMSO

-

MTS or MTT reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

If using MTT, add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: Workflow for a Cell Proliferation (MTS/MTT) Assay.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of the prodrug TP300, which is converted to this compound in vivo.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line for implantation

-

TP300 formulated for intravenous administration

-

Calipers for tumor measurement

-

Animal housing and monitoring equipment

Procedure:

-

Subcutaneously implant human tumor cells into the flank of the immunocompromised mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer TP300 intravenously according to a predetermined dosing schedule (e.g., once weekly). The control group receives the vehicle.

-

Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (length x width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Analyze the tumor growth inhibition in the treated groups compared to the control group.

Conclusion

This compound is a promising topoisomerase I inhibitor with potent anticancer activity. Its mechanism of action, centered on the induction of DNA damage, makes it a valuable tool for studying DNA damage and repair pathways. The experimental protocols outlined in this guide provide a framework for researchers to investigate the efficacy and cellular effects of this compound and other topoisomerase I inhibitors. Further research into the specific cellular responses to this compound will continue to enhance our understanding of its therapeutic potential.

References

understanding the hexacyclic structure of CH-0793076 TFA

An In-Depth Technical Guide on the Hexacyclic Structure of CH-0793076 TFA

For Researchers, Scientists, and Drug Development Professionals

Core Structure and Chemical Identity

CH-0793076 is a synthetic hexacyclic camptothecin analog. The "TFA" designation indicates that the compound is supplied as a trifluoroacetic acid salt, a common practice in the purification of synthetic molecules. Its chemical formula is C₂₈H₂₇F₃N₄O₆. The core structure is based on the pentacyclic ring system of camptothecin, with an additional sixth ring, which influences its pharmacological properties. CH-0793076 is the active metabolite of the prodrug TP-300.

Mechanism of Action

As a camptothecin analog, CH-0793076 functions as a topoisomerase I inhibitor. DNA topoisomerase I is a nuclear enzyme crucial for relieving torsional stress in DNA during replication and transcription. It achieves this by creating transient single-strand breaks in the DNA. CH-0793076 exerts its cytotoxic effects by binding to the covalent complex formed between topoisomerase I and DNA. This binding stabilizes the complex, preventing the re-ligation of the DNA strand. The persistence of these single-strand breaks leads to the accumulation of DNA damage. When a replication fork encounters this stabilized ternary complex, it results in the formation of lethal double-strand breaks, which can trigger cell cycle arrest and, ultimately, apoptosis.

Quantitative Data

The biological activity of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative data available.

| Target/Cell Line | Assay Type | IC₅₀ |

| DNA Topoisomerase I | Enzyme Inhibition Assay | 2.3 µM[1] |

| PC-6/pRC Cells | Antiproliferative Activity | 0.18 nM[1] |

| PC-6/BCRP Cells | Antiproliferative Activity | 0.35 nM[1] |

Experimental Protocols

Representative Topoisomerase I Inhibition Assay

The following is a generalized protocol for determining the topoisomerase I inhibitory activity of a compound like CH-0793076.

Objective: To determine the concentration of the test compound required to inhibit 50% of the topoisomerase I activity (IC₅₀).

Materials:

-

Recombinant human topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.9, 1 mM EDTA, 150 mM KCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Stop Buffer/Loading Dye (e.g., 2.5% Ficoll-400, 0.025% bromophenol blue, 0.025% xylene cyanol)

-

Agarose

-

Tris-Acetate-EDTA (TAE) buffer

-

DNA staining agent (e.g., ethidium bromide)

-

UV transilluminator and imaging system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice, each containing 1x topoisomerase I assay buffer and a fixed amount of supercoiled plasmid DNA (e.g., 0.5 µg).

-

Add the test compound at a range of final concentrations to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the reaction by adding a pre-determined unit of topoisomerase I to each tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding the stop buffer/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis in 1x TAE buffer until adequate separation of supercoiled and relaxed DNA is achieved.

-

Stain the gel with a DNA staining agent and visualize the DNA bands using a UV transilluminator.

-

Quantify the intensity of the supercoiled and relaxed DNA bands for each concentration of the test compound.

-

Calculate the percentage of inhibition for each concentration relative to the positive control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the compound concentration.

Visualizations

Caption: A representative workflow for determining topoisomerase I inhibition.

References

Methodological & Application

Application Notes and Protocols for CH-0793076 TFA in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

CH-0793076 TFA is the trifluoroacetate salt of a potent, hexacyclic camptothecin analog.[1][2] As a derivative of camptothecin, it functions as a highly specific inhibitor of DNA topoisomerase I, a critical enzyme involved in DNA replication and transcription.[1][2][3] Topoisomerase I inhibitors are a well-established class of anticancer agents used to induce cell death in rapidly dividing tumor cells.[4][5] this compound has demonstrated significant antiproliferative activity at nanomolar concentrations, particularly against cancer cells expressing the Breast Cancer Resistance Protein (BCRP), suggesting its potential utility in overcoming certain types of drug resistance.[1][2]

These application notes provide detailed protocols for the in vitro use of this compound to assess its effects on cancer cell viability and proliferation.

Mechanism of Action

DNA topoisomerase I (Top1) resolves DNA supercoiling that occurs during replication and transcription. It does this by creating a transient single-strand break in the DNA, allowing the DNA to rotate and unwind, after which the enzyme re-ligates the break.[4][6]

This compound, like other camptothecin analogs, exerts its cytotoxic effect by stabilizing the covalent complex formed between topoisomerase I and DNA (termed the Top1 cleavage complex or Top1cc).[4][5] The inhibitor binds to this complex, physically preventing the enzyme from re-ligating the DNA strand.[4] When a DNA replication fork collides with this stabilized complex, the transient single-strand break is converted into a permanent and lethal double-strand break. This irreversible DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[3][4]

Caption: Mechanism of this compound as a Topoisomerase I inhibitor.

Data Presentation

The antiproliferative activity of this compound has been quantified in specific cell lines. The following table summarizes the reported IC50 values.

| Cell Line | Description | Incubation Time | IC50 (nM) | Reference |

| PC-6/pRC | Parental cell line | 6 days | 0.18 | [1][2] |

| PC-6/BCRP | BCRP-expressing (Breast Cancer Resistance Protein) | 6 days | 0.35 | [1][2] |

Experimental Protocols

Preparation of this compound Stock Solution

Note: this compound is typically provided as a solid. Standard laboratory safety precautions (lab coat, gloves, safety glasses) should be followed.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 572.5 g/mol , dissolve 5.725 mg in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1][2]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C, protected from light.

In Vitro Antiproliferation Assay (MTT-Based)

This protocol describes a common colorimetric assay to measure the effect of this compound on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7]

Materials and Reagents:

-

Cancer cell line of interest (e.g., PC-3, MCF-7, or a BCRP-expressing line)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)

-

Sterile 96-well flat-bottom cell culture plates

-

This compound 10 mM stock solution in DMSO

-

MTT solution (5 mg/mL in sterile PBS)[8]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[9]

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Experimental Workflow:

Caption: Workflow for the MTT-based cell proliferation assay.

Procedure:

-

Cell Seeding (Day 1):

-

Harvest and count cells using a hemocytometer or automated cell counter. Ensure cell viability is >95%.

-

Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10⁴ cells/mL (the optimal seeding density may vary by cell line and should be determined empirically).

-

Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

-

Include wells with medium only to serve as a background control.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.[10]

-

-

Compound Treatment (Day 2):

-

Prepare serial dilutions of this compound in complete culture medium from your 10 mM DMSO stock. For example, create a 2X working concentration series ranging from 0.02 nM to 2000 nM.

-

Important: Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (typically ≤ 0.1%).

-

Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution. Add 100 µL of medium with the same final DMSO concentration to the "vehicle control" wells.

-

Incubate the plate for the desired treatment period (e.g., 72 hours to 6 days, based on known data for this compound class).[1][2]

-

-

MTT Assay (Day 5 or later):

-

After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]

-

Incubate the plate for an additional 4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[7][9]

-

Carefully remove the medium containing MTT from each well. Be careful not to disturb the formazan crystals.

-

Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the average absorbance of the "medium only" background wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

-

Plot the % Viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (TP3076 TFA) | Topoisomerase | 2740278-76-4 | Invivochem [invivochem.com]

- 3. Cell Death [bdbiosciences.com]

- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. broadpharm.com [broadpharm.com]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. MTT (Assay protocol [protocols.io]

Application Notes and Protocols for CH-0793076 TFA in In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

CH-0793076, also known as TP3076, is a hexacyclic camptothecin analog. It is the active drug and a major metabolite of TP300. The trifluoroacetate (TFA) salt of CH-0793076 is a potent inhibitor of DNA topoisomerase I, with an IC50 of 2.3 μM[1][2]. It has demonstrated antiproliferative activity against various cancer cell lines, including those expressing breast cancer resistance protein (BCRP), with IC50 values in the nanomolar range[1][2]. Proper dissolution and handling of CH-0793076 TFA are critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide detailed protocols for the solubilization and use of this compound.

2. Compound Information

| Property | Value |

| Compound Name | This compound |

| Synonyms | TP3076 TFA |

| Molecular Formula | C28H27F3N4O6 |

| Mechanism of Action | DNA Topoisomerase I Inhibitor[1][2] |

| Appearance | Lyophilized powder |

| Storage | Store at -20°C for long-term storage. |

3. Solubility and Stock Solution Preparation

The solubility of small molecules can be influenced by the presence of TFA counterions, which are often remnants of the synthesis and purification process[3][4]. While this compound is a small molecule, general principles for handling lyophilized compounds, including peptides with TFA salts, can be informative[4][5]. The primary solvent for initial reconstitution of many organic small molecules for biological assays is dimethyl sulfoxide (DMSO).

Table 1: Solubility and Stock Solution Recommendations

| Solvent | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 30 mg/mL | High-purity, anhydrous DMSO is recommended to prevent compound degradation. This will serve as the primary stock solution. |

| Aqueous Buffers | Low solubility | Direct dissolution in aqueous buffers is not recommended due to the risk of precipitation. |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

This protocol describes the preparation of a 30 mg/mL stock solution of this compound in DMSO.

Materials:

-

This compound (lyophilized powder)

-

Anhydrous, high-purity DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

Procedure:

-

Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture[5].

-

Solvent Addition: Based on the amount of this compound in the vial, calculate the required volume of DMSO to achieve a 30 mg/mL concentration. For example, to prepare a 30 mg/mL stock from 1 mg of the compound, add 33.3 µL of DMSO.

-

Dissolution: Add the calculated volume of DMSO to the vial. Vortex or sonicate briefly to ensure complete dissolution. Visually inspect the solution to confirm there is no particulate matter.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol outlines the serial dilution of the DMSO stock solution and its final dilution into an aqueous assay buffer.

Materials:

-

30 mg/mL this compound in DMSO (from Protocol 1)

-

Anhydrous, high-purity DMSO

-

Appropriate aqueous assay buffer (e.g., PBS, cell culture medium)

-

Sterile dilution tubes

Procedure:

-